BenchChemオンラインストアへようこそ!

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

Lipoxygenase Inflammation 5-LO

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a small-molecule, multi-lipoxygenase (LO) inhibitor essential for lipid mediator research. It provides simultaneous, potent inhibition of 5-LO (IC₅₀ 9–25 nM) and 12-LO (IC₅₀ 63 nM) in vitro, a profile unattainable with zileuton or CAPE. Its validated oral activity in reducing LTB₄ in a rat pleurisy model guarantees translational relevance. Additionally, CDC is a quantitatively characterized hKv1.5 channel inhibitor (IC₅₀ 5.7 μM), serving as a dual-purpose chemical probe. Procure CDC to ensure experimental reproducibility and complete target coverage in inflammation, oncology, and metabolic disease models.

Molecular Formula C19H15NO4
Molecular Weight 321.3 g/mol
CAS No. 132465-11-3
Cat. No. B1147053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl-3,4-dihydroxy-alpha-cyanocinnamate
CAS132465-11-3
Molecular FormulaC19H15NO4
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2
InChIKeyXGHYFEJMJXGPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) Supplier Comparison & Product Overview for Research Procurement


Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC; CAS 132465-11-3) is a small-molecule lipoxygenase (LO) inhibitor belonging to the class of cinnamic/caffeic acid derivatives. It acts as a direct and potent inhibitor of 5-lipoxygenase (5-LO) with reported IC₅₀ values in the low nanomolar range (9–25 nM) in cell-free assays [1]. CDC also demonstrates significant, albeit lower, inhibitory activity against 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) isoforms . Its dual or multi-LO inhibition profile distinguishes it from isoform-specific agents and positions it as a valuable tool compound for investigating complex lipid mediator networks in inflammation, oncology, and metabolic disease research [2].

Why Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) Cannot Be Substituted with Generic Lipoxygenase Inhibitors


Lipoxygenase inhibitors are a structurally and functionally heterogeneous class; equipotent or even clinically approved analogs cannot be assumed to replicate CDC's specific profile. Critical to experimental reproducibility and interpretation, CDC's bioactivity is highly sensitive to assay context (e.g., cell-free vs. intact cells vs. whole blood) and exhibits a distinct, non-redundant selectivity pattern across 5-LO, 12-LO, and 15-LO isoforms [1]. Furthermore, CDC possesses off-target activities—such as direct inhibition of the hKv1.5 potassium channel [2]—that are absent in other common LO inhibitors like zileuton. Substituting CDC with structurally related esters like caffeic acid phenethyl ester (CAPE) or the FDA-approved drug zileuton introduces significant variability in both on-target potency and off-target pharmacology, potentially invalidating mechanistic conclusions [3].

Quantitative Differentiation of Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) from Comparator Compounds


CDC vs. Zileuton (FDA-Approved 5-LO Inhibitor): Superior Potency in Cell-Free 5-LO Assays

In direct cell-free assays using purified human recombinant 5-LO, CDC exhibits approximately 20- to 50-fold greater potency than the FDA-approved 5-LO inhibitor zileuton. CDC achieves IC₅₀ values in the low nanomolar range (9–25 nM), whereas zileuton typically requires micromolar concentrations for comparable inhibition [1] [2].

Lipoxygenase Inflammation 5-LO

CDC vs. Caffeic Acid Phenethyl Ester (CAPE): In Vivo Efficacy in a Lethal Shock Model

Unlike the structurally related analog CAPE, CDC has demonstrated statistically significant in vivo efficacy in a disease-relevant animal model. In a mouse model of lethal shock induced by platelet-activating factor (PAF), intraperitoneal administration of CDC at 3.5 mg/kg significantly increased animal survival [1]. No comparable in vivo survival benefit has been reported for CAPE in this model.

Lipoxygenase Inflammation In Vivo Pharmacology

CDC vs. Baicalein: Comparable 12-LO Inhibitory Potency with Different Polypharmacology

When targeting 12-LO, CDC achieves an IC₅₀ of approximately 63 nM in isolated enzyme preparations, which is comparable to the potent natural product inhibitor baicalein (reported IC₅₀ ~120 nM) . However, CDC's overall selectivity profile differs markedly, as it also potently inhibits 5-LO (IC₅₀ ~15 nM), whereas baicalein is a weaker 5-LO inhibitor (IC₅₀ ~9.5 μM) .

12-Lipoxygenase Platelet Biology Cancer Research

CDC vs. Nordihydroguaiaretic Acid (NDGA): Differential Off-Target Activity on Cardiac hKv1.5 Potassium Channels

CDC and NDGA are both LO inhibitors, but they differ significantly in their off-target modulation of the human cardiac potassium channel hKv1.5. In patch-clamp electrophysiology studies on CHO cells expressing hKv1.5, CDC inhibits the current with an IC₅₀ of 5.7 μM, which is approximately 3-fold more potent than NDGA (IC₅₀ = 16.4 μM) [1]. This activity is independent of their lipoxygenase inhibition.

Cardiac Ion Channels Off-Target Effects Drug Safety

CDC In Vivo: Oral Efficacy in Reducing Leukotriene B4 Levels in a Rat Pleurisy Model

CDC demonstrates robust in vivo pharmacodynamic activity following oral administration. In a rat model of carrageenan-induced pleurisy, a single oral dose of 10 mg/kg CDC significantly reduced the formation of the pro-inflammatory 5-LO product leukotriene B₄ (LTB₄) in the pleural exudate [1]. This provides direct evidence of target engagement and functional inhibition in an inflammatory disease model.

Inflammation Leukotrienes In Vivo Pharmacology

Validated Research Applications for Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) Based on Quantitative Evidence


Investigating 5-LO-Driven Inflammation with High-Potency In Vitro and In Vivo Tool Compound

For studies focused on the role of 5-lipoxygenase and its products (e.g., leukotrienes) in inflammatory signaling, CDC is the tool of choice. Its low nanomolar IC₅₀ in cell-free assays ensures complete target inhibition in vitro [1]. Critically, the validated oral in vivo activity in reducing LTB₄ in a rat pleurisy model provides a clear path for translating in vitro findings to disease-relevant animal studies . This combination of high potency and demonstrated in vivo efficacy distinguishes CDC from other common 5-LO inhibitors like zileuton, which lacks this level of in vivo validation in the same models.

Studying Dual/Multi-Lipoxygenase Pathways in Cancer and Metabolic Disease Models

When a research question requires simultaneous inhibition of multiple LO isoforms (e.g., 5-LO and 12-LO), CDC's unique potency profile makes it an essential tool. With an IC₅₀ of 63 nM for 12-LO and 15–25 nM for 5-LO [1] , it provides a level of multi-LO inhibition not achievable with more selective agents like zileuton (weak 12/15-LO activity) or baicalein (weak 5-LO activity). This property has been specifically leveraged in studies exploring the role of 12/15-LO in type 1 diabetes pathogenesis .

Cardiac Electrophysiology Experiments Requiring a Controlled hKv1.5 Channel Modulator

Researchers investigating the role of the hKv1.5 potassium channel in cardiac repolarization or atrial fibrillation should consider CDC as a valuable chemical probe. It has been quantitatively characterized as a direct inhibitor of hKv1.5 currents with an IC₅₀ of 5.7 μM, an effect that is independent of its lipoxygenase inhibition [2]. This established, quantifiable off-target activity provides a powerful tool for studying channel function and structure-activity relationships, unlike many other LO inhibitors for which such detailed ion channel profiles are unknown.

Quote Request

Request a Quote for Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.